molecular formula C10H5BrClN3O3 B7595046 5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine

5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine

Cat. No. B7595046
M. Wt: 330.52 g/mol
InChI Key: REPYSOYAVPMLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridine family and has a molecular formula of C11H5BrClN3O3.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including inflammation and cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine has significant biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been found to possess antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity. Careful handling and proper safety precautions must be taken when working with this compound.

Future Directions

There are several future directions for the study of 5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine. One potential direction is the development of new drugs and therapeutic agents based on the compound's anti-inflammatory, anti-cancer, and antibacterial properties. Another direction is the study of the compound's mechanism of action and its effects on various cellular processes. Additionally, the compound's potential toxicity and safety profile should be further investigated to ensure its safe use in various applications.

Synthesis Methods

The synthesis of 5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine involves the reaction between 5-chloro-3-nitropyridin-2-ol and 5-bromo-3-pyridylboronic acid. The reaction takes place in the presence of a palladium catalyst and a base. The product is obtained in high yield and purity through a series of purification steps.

Scientific Research Applications

5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in the development of new drugs and therapeutic agents.

properties

IUPAC Name

5-bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClN3O3/c11-6-1-9(15(16)17)10(14-3-6)18-8-2-7(12)4-13-5-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPYSOYAVPMLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)OC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(5-chloropyridin-3-yl)oxy-3-nitropyridine

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